![molecular formula C8H5BrClFO4S B1417771 Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1155910-53-4](/img/structure/B1417771.png)
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate
Overview
Description
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate, also known as BCMB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BCMB is a member of the benzoate family and is widely used in organic synthesis as a reagent and intermediate.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a compound of interest due to its unique functional groups, which make it a valuable intermediate in organic synthesis. The literature indicates a focus on developing practical and efficient synthetic routes for related compounds, highlighting the importance of such intermediates in pharmaceuticals, materials science, and organic chemistry. For example, Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the structural motif of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate, emphasizing the challenges and solutions in synthesizing fluorinated aromatic compounds for industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Implications
While the specific environmental and health impacts of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate are not directly discussed, related research on brominated and chlorinated compounds sheds light on the broader context of using such chemicals. Studies on brominated flame retardants and chlorinated parabens, for instance, reveal concerns about their persistence in the environment and potential health effects. These findings underscore the importance of understanding the fate and impact of chemically similar substances (Haman, Dauchy, Rosin, & Munoz, 2015; Birnbaum, Staskal, & Diliberto, 2003).
Applications in Material Science and Organic Chemistry
The synthesis and application of compounds with functional groups similar to Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate play a crucial role in the development of new materials and organic synthesis methodologies. For example, research on electrochemical surface finishing and energy storage technology with room-temperature ionic liquids (RTILs) demonstrates the intersection of organic synthesis with material science, highlighting the potential of such compounds in advancing technology (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
methyl 4-bromo-5-chlorosulfonyl-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWNKSWWMAMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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